Superior Potency Against c-Kit Kinase Compared to PDGFR
In a head-to-head comparison within the same assay, N-methyl-6-(morpholin-4-yl)pyridin-3-amine demonstrates >15-fold greater potency for the c-Kit kinase (IC50 = 32 nM) compared to the PDGFR-β kinase (IC50 = 2.26E+3 nM) [1]. This contrasts with multi-kinase inhibitors like sunitinib, which exhibits the opposite trend with a reported IC50 of 2 nM for PDGFRβ and 1-10 nM for c-Kit [2]. The pronounced selectivity for c-Kit over PDGFR-β is a quantifiable differentiator that can be exploited in research programs aiming to minimize PDGFR-driven toxicity while maintaining c-Kit inhibition.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | c-Kit: 32 nM; PDGFR-β: 2.26E+3 nM (2,260 nM) |
| Comparator Or Baseline | Sunitinib: c-Kit ~1-10 nM; PDGFR-β: 2 nM |
| Quantified Difference | >70-fold selectivity for c-Kit over PDGFR-β for target compound; Sunitinib is ~2-10 fold more potent for PDGFR-β than c-Kit. |
| Conditions | Mobility Shift Assay (MSA); pH 7.5, T=28°C; Kinase buffer: 62.5 mM HEPES |
Why This Matters
This unique selectivity profile enables more targeted biological interrogation of c-Kit signaling pathways with reduced confounding effects from PDGFR inhibition, a key advantage in designing experiments focused on mast cell or gastrointestinal stromal tumor (GIST) biology.
- [1] BindingDB Entry BDBM120395. N-methyl-6-(morpholin-4-yl)pyridin-3-amine (US8703771, Compounds 13, 14, 8). IC50 values for c-Kit (32 nM) and PDGFR-β (2.26E+3 nM) measured via Mobility Shift Assay. View Source
- [2] Mendel, D. B.; Laird, A. D.; Xin, X.; Louie, S. G.; Christensen, J. G.; Li, G.; Schreck, R. E.; Abrams, T. J.; Ngai, T. J.; Lee, L. B.; et al. In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-Derived Growth Factor Receptors. Clin. Cancer Res. 2003, 9, 327–337. Sunitinib IC50 values: PDGFR-β = 2 nM, VEGFR2 = 80 nM, c-Kit = 1-10 nM. View Source
